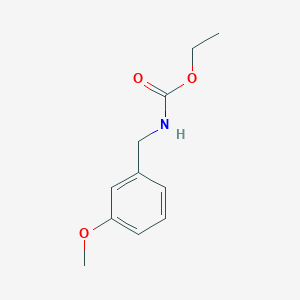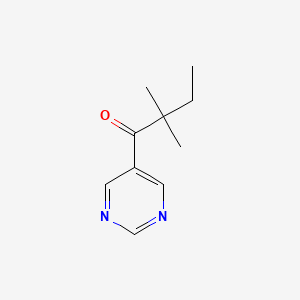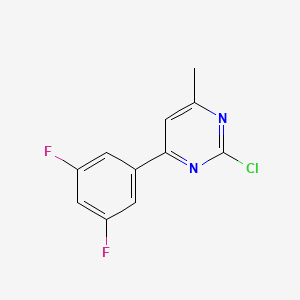![molecular formula C17H26BNO4 B8632780 [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid](/img/structure/B8632780.png)
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further connected to a piperidine moiety through a methylene bridge. The presence of the tert-butyl carbamate group adds to its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then coupled with a boronic acid precursor. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed under inert atmosphere conditions with bases like potassium carbonate in solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is crucial in its role as a protease inhibitor, where it targets the catalytic serine or threonine residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares a similar piperidine and phenyl structure but lacks the boronic acid group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative, but with a different structural framework.
Uniqueness
The uniqueness of [3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid lies in its combination of a boronic acid group with a piperidine moiety, which provides a versatile platform for various chemical modifications and applications. Its ability to form reversible covalent bonds with enzymes makes it particularly valuable in biochemical research and drug development.
Propriétés
Formule moléculaire |
C17H26BNO4 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H26BNO4/c1-17(2,3)23-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)18(21)22/h4-6,12-13,21-22H,7-11H2,1-3H3 |
Clé InChI |
REDKIMHGIZGKOR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)

![3-[(2,6-Dichlorophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B8632731.png)
![6-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}hexanoic acid](/img/structure/B8632736.png)




![4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)


![7-Hydroxy-6-phenylpyrido[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B8632814.png)
